Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate
Description
Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which are known for their diverse biological and pharmaceutical applications[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0).
Properties
IUPAC Name |
ethyl 4-[[2-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-2-23-14(22)9-3-5-10(6-4-9)18-12(20)7-11-13(21)19-15(24-11)16-8-17-19/h3-6,8,11H,2,7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZAQHCKPITACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N3C(=NC=N3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate typically involves multi-step organic reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). One common approach is the cyclization of thiazole derivatives with appropriate acylating agents under controlled conditions[{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions often require the use of strong bases or acids, and the process may be carried out in solvents such as ethanol or dichloromethane[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanism :
-
Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate.
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioacetamido group (-S-CH₂-C(O)-NH-) is susceptible to nucleophilic substitution.
Mechanism :
-
The thioether sulfur acts as a nucleophile, attacking alkyl/aryl halides in the presence of a base (e.g., K₂CO₃).
Oxidation of the Thioether Group
The thioether can be oxidized to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C | Sulfoxide derivative | 72% | |
| mCPBA | DCM, 0°C → 25°C | Sulfone derivative | 88% |
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Activity: Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. Studies have shown that ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate demonstrates efficacy against various bacterial strains and fungi .
- Anticancer Potential: The compound's structural similarity to known anticancer agents suggests it may inhibit specific cancer cell lines. Preliminary studies indicate that it may interfere with cellular pathways involved in tumor growth .
- Enzyme Inhibition: this compound has shown potential as an enzyme inhibitor in metabolic pathways related to diseases such as diabetes and cancer . It may inhibit enzymes like glucosidase more effectively than some commercial drugs .
Antimicrobial Evaluation
A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Studies
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly more than control groups. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .
Mechanism of Action
Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate is unique due to its specific structural features and biological activity[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). Similar compounds include other thiazolo[3,2-b][1,2,4]triazoles and related heterocyclic compounds[{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. These compounds share common structural motifs but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines
Thiazolo[5,4-d]pyrimidines
Thiazolo[3,2-b]pyridazines
Biological Activity
Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its synthesis, biological activity, and relevant case studies based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and triazole rings. The compound can be synthesized through the reaction of ethyl benzoate derivatives with thiazole and triazole precursors under controlled conditions. The reaction pathways often involve cyclization and acylation steps that yield the desired product in moderate to high yields.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles demonstrate MIC values ranging from 50 to 256 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-(...) | E. coli | 256 |
| Ethyl 4-(...) | S. aureus | 256 |
| Thiazole derivative | Mycobacterium smegmatis | 50 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar thiazolo-triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example:
- Cell Line Studies : Compounds similar to Ethyl 4-(...) were tested on human colon cancer (HCT116) cell lines, revealing IC50 values indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 4-(...) | HCT116 | <10 |
| Doxorubicin | HCT116 | 0.5 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Compounds containing thiazole and triazole moieties have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurological disorders .
- Molecular Docking Studies : In silico studies indicate that these compounds may bind effectively to tyrosine kinases involved in cancer progression .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Antimicrobial Properties : A series of thiazolo-triazole derivatives were synthesized and screened for their antibacterial properties against various pathogens. The study concluded that modifications in the side chains significantly influenced the antimicrobial potency .
- Anticancer Evaluation : Another research effort focused on evaluating the anticancer potential of similar compounds in vitro and in vivo. Results indicated that certain derivatives exhibited potent anticancer activity with favorable safety profiles .
Q & A
Q. What are the established synthetic routes for Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate?
The compound is synthesized via cyclocondensation reactions. A common method involves refluxing 1,2,4-triazole-5-thiol derivatives with N-arylmaleimides in glacial acetic acid, followed by recrystallization from ethanol to obtain pure crystals . Alternative routes include cyclization of thiosemicarbazides with NaOH and subsequent condensation with maleimides in acidic media, yielding products in 60–87% . Key steps include optimizing reaction time, temperature, and stoichiometry of maleimides to minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound?
Elemental analysis (C, H, N, S), FT-IR (to confirm amide C=O and triazole/thiazole ring vibrations), H/C NMR (to resolve acetamido and benzoate substituents), and mass spectrometry (for molecular ion validation) are essential . X-ray crystallography (e.g., using ORTEP-3 software) can confirm fused heterocyclic geometry .
Q. How should researchers safely handle and store this compound?
Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Use PPE (gloves, lab coat) to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents and dispose via hazardous waste protocols . Avoid exposure to heat or open flames due to potential decomposition .
Q. What in vitro assays are typically used to evaluate its biological activity?
Standard assays include MTT for cytotoxicity (e.g., against HCT116 cancer cells), antimicrobial disk diffusion, and enzyme inhibition (e.g., COX-2 for anti-inflammatory activity). Use DMSO as a solvent carrier (≤1% v/v) to avoid cellular toxicity artifacts .
Advanced Research Questions
Q. How do structural modifications (e.g., halo-substitution) influence biological activity?
Halo-substituted derivatives (Cl, Br at aryl positions) enhance anticancer activity by improving lipophilicity and target binding. For example, 4-chlorophenyl analogs show 2–3× higher cytotoxicity than unsubstituted derivatives in HCT116 cells due to enhanced DNA intercalation . SAR studies should prioritize substituents at the benzoate and triazole-thiazole moieties for optimized pharmacodynamics.
Q. What strategies resolve contradictory data in biological activity across studies?
Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3). Statistical meta-analysis of multiple studies can identify trends obscured by experimental noise .
Q. How can computational methods predict the compound’s activity?
Molecular docking (e.g., AutoDock Vina) against targets like thymidylate synthase or COX-2 can prioritize derivatives for synthesis. MD simulations (GROMACS) assess binding stability, while QSAR models correlate electronic parameters (HOMO-LUMO, logP) with activity . Validate predictions with in vitro dose-response assays.
Q. What are common pitfalls in synthesizing this compound, and how are they mitigated?
Low yields (e.g., <60%) often result from incomplete cyclization or maleimide hydrolysis. Mitigation: Use anhydrous acetic acid, stoichiometric maleimide excess, and inert atmosphere . Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted thiol intermediates .
Q. How can spectral data differentiate regioisomers or byproducts?
H NMR chemical shifts at δ 7.8–8.2 ppm distinguish acetamido protons from benzoate aromatic signals. MS/MS fragmentation patterns (e.g., m/z 285 for thiazole-triazole cleavage) confirm the fused ring system. IR bands at 1680–1700 cm indicate carbonyl groups in the correct positions .
Q. What novel applications are emerging for this compound beyond initial findings?
Recent studies explore its role as a fluorescent probe (via Alexa Fluor labeling) for receptor binding assays and as a precursor for energetic materials (e.g., nitro-functionalized derivatives with high thermal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
